molecular formula C17H20BNO2 B13696532 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13696532
M. Wt: 281.2 g/mol
InChI Key: XSYHMNBSHIUSPK-UHFFFAOYSA-N
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Description

6-Phenylpyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-phenylpyridine-2-boronic acid pinacol ester typically involves the halogen–metal exchange followed by borylation. This method is fundamental for the preparation of pyridinylboronic acids and esters and remains the least expensive and most reliable large-scale preparation method .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of pinacol as a protecting group for the boronic acid. The reaction components are heated to reflux in toluene, followed by evaporation of the solvent to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-phenylpyridine-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 6-Phenylpyridine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C17H20BNO2

Molecular Weight

281.2 g/mol

IUPAC Name

2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h5-12H,1-4H3

InChI Key

XSYHMNBSHIUSPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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